molecular formula C15H15NO4 B14210094 [4-(4-Methoxyanilino)phenoxy]acetic acid CAS No. 632388-42-2

[4-(4-Methoxyanilino)phenoxy]acetic acid

Cat. No.: B14210094
CAS No.: 632388-42-2
M. Wt: 273.28 g/mol
InChI Key: RHNVTCMGVFBBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methoxyanilino)phenoxy]acetic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a methoxyaniline group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyanilino)phenoxy]acetic acid typically involves the coupling of 4-methoxyaniline with phenoxyacetic acid. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyanilino)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyanilino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways .

Medicine

In medicine, this compound derivatives are explored for their potential as drug candidates. They are investigated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including herbicides and fungicides. It is also employed in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of [4-(4-Methoxyanilino)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Methoxyanilino)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyaniline group enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it valuable in multiple research and industrial applications .

Properties

CAS No.

632388-42-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-[4-(4-methoxyanilino)phenoxy]acetic acid

InChI

InChI=1S/C15H15NO4/c1-19-13-6-2-11(3-7-13)16-12-4-8-14(9-5-12)20-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

RHNVTCMGVFBBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.